2,4-Difluoronicotinaldehyde
Overview
Description
2,4-Difluoronicotinaldehyde is a useful research compound. Its molecular formula is C6H3F2NO and its molecular weight is 143.09 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The targets of a compound like 2,4-Difluoronicotinaldehyde would typically be cellular structures or enzymes that interact with the compound. This could include proteins, DNA, or other cellular components. The exact targets would depend on the specific chemical structure and properties of the compound .
Mode of Action
The mode of action refers to how the compound interacts with its targets to exert its effects. This could involve binding to a specific receptor, inhibiting an enzyme, or interacting with DNA or RNA. The exact mode of action would be determined through detailed biochemical and pharmacological studies .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its targets and mode of action. This could include pathways involved in cell growth, metabolism, or signal transduction .
Pharmacokinetics
This refers to how the compound is absorbed, distributed, metabolized, and excreted (ADME) in the body. Factors influencing this include the compound’s chemical properties, route of administration, and the individual’s physiology .
Result of Action
The result of the compound’s action would be changes at the molecular and cellular level. This could include changes in gene expression, enzyme activity, or cellular function. The exact effects would depend on the compound’s targets and mode of action .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. This could include temperature, pH, presence of other chemicals, and specific conditions within the body or cellular environment .
Biochemical Analysis
Biochemical Properties
The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved .
Cellular Effects
It’s plausible that the compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
It’s possible that threshold effects could be observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
It’s possible that the compound interacts with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
The compound could potentially interact with various transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
The compound could potentially have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
2,4-difluoropyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO/c7-5-1-2-9-6(8)4(5)3-10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEBQLYVUCEZJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1F)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80719188 | |
Record name | 2,4-Difluoropyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80719188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227564-60-4 | |
Record name | 2,4-Difluoropyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80719188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.